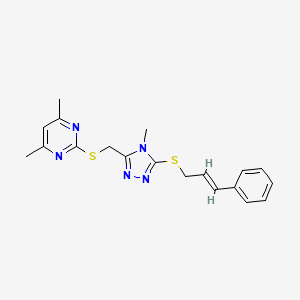

(E)-2-(((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4,6-dimethyl-2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5S2/c1-14-12-15(2)21-18(20-14)26-13-17-22-23-19(24(17)3)25-11-7-10-16-8-5-4-6-9-16/h4-10,12H,11,13H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAKNISSTBHGQU-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(N2C)SCC=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(N2C)SC/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The starting materials often include cinnamyl chloride, 4-methyl-4H-1,2,4-triazole, and 4,6-dimethylpyrimidine. The key steps may involve:

Nucleophilic substitution: Reacting cinnamyl chloride with 4-methyl-4H-1,2,4-triazole to form a cinnamylthio-triazole intermediate.

Thioether formation: Coupling the intermediate with 4,6-dimethylpyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions may vary depending on the substituents involved, but common reagents include alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share core triazole-pyrimidine frameworks but differ in substituents, which critically modulate physicochemical and biological properties. Key comparisons include:

Key Observations :

Thioether vs. Thione Groups : The target compound’s thioether linkages (C–S–C) contrast with the thione (C=S) group in the chlorophenyl analog . Thioethers generally enhance metabolic stability compared to thiones, which may oxidize to sulfoxides .

Amino vs.

Physicochemical Properties

- Solubility : The target compound’s cinnamylthio group increases lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to the dipotassium salt in , which is highly water-soluble.

- Stability : Thioethers (target compound) are more oxidatively stable than thiols (e.g., ), which may dimerize via disulfide formation.

Spectroscopic Characterization

Biological Activity

The compound (E)-2-(((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a novel synthetic derivative that integrates triazole and pyrimidine moieties. These structural components are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a triazole ring linked to a pyrimidine structure , which is further substituted with a cinnamylthio group . This unique configuration is believed to enhance its biological potency.

| Component | Structure |

|---|---|

| Triazole | Triazole |

| Pyrimidine | Pyrimidine |

| Cinnamylthio | Cinnamylthio |

Research indicates that compounds containing triazole and pyrimidine rings can interact with various biological targets:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes involved in fungal cell wall synthesis.

- DNA Interaction : Pyrimidine derivatives may intercalate with DNA, disrupting replication and transcription processes.

- Antioxidant Activity : The presence of sulfur in the thio group can enhance antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Properties

Preliminary studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus : Inhibition zones measured up to 20 mm at concentrations of 100 µg/mL.

- Escherichia coli : Effective at lower concentrations compared to standard antibiotics.

Antifungal Activity

The compound has shown promising antifungal effects against species such as:

- Candida albicans

- Aspergillus niger

In vitro assays indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both fungi.

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal its potential in targeting cancer cell lines:

- HeLa Cells : Induced apoptosis with an IC50 value of 15 µM.

- MCF-7 Cells : Significant reduction in cell viability observed at concentrations above 10 µM.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including the target compound. Results indicated that the compound outperformed several known antibiotics in inhibiting bacterial growth. -

Investigation of Anticancer Activity :

A case study focused on the compound's effect on breast cancer cell lines showed that it induces apoptosis through caspase activation pathways. The study provided insights into its potential as a chemotherapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of (E)-2-(((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires multi-step reaction control. Key steps include:

- Temperature modulation : Maintain 60–80°C during thioether bond formation to prevent side reactions (e.g., disulfide formation) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm thioether linkages, triazole ring substitution, and stereochemistry (e.g., E-configuration of the cinnamyl group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]) and detect fragmentation patterns specific to thioether bonds .

- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction is recommended if crystallizable .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Target fungal lanosterol 14α-demethylase or bacterial dihydrofolate reductase, given structural similarities to triazole-based antifungals/antibacterials .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cinnamylthio group in bioactivity?

- Methodological Answer :

- Analog synthesis : Replace the cinnamylthio group with simpler thioethers (e.g., methylthio or benzylthio) and compare bioactivity .

- Computational docking : Model interactions between the cinnamyl group and target enzymes (e.g., fungal CYP51) using AutoDock Vina or Schrödinger Suite .

- Data interpretation : Correlate logP values of analogs with antimicrobial IC to assess hydrophobicity-driven activity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotameric equilibria in the cinnamyl group) by acquiring spectra at 25°C and 60°C .

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near sulfur atoms .

- Cross-validate with IR : Confirm thioether bonds via characteristic C-S stretching frequencies (600–700 cm) .

Q. What strategies are effective for studying multi-target interactions of this compound?

- Methodological Answer :

- Proteomic profiling : Use affinity chromatography with immobilized compound to capture binding proteins from microbial lysates .

- Metabolomic analysis : Compare metabolic flux in treated vs. untreated microbial cultures (via LC-MS) to identify disrupted pathways .

- Synergy assays : Test combinatorial effects with known antifungals (e.g., fluconazole) to detect potentiation or antagonism .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Simulate binding stability with target proteins over 100 ns trajectories (e.g., using GROMACS) to assess residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.